molecular formula C7H17N3 B14473278 1,2,3,4-Tetramethyl-1,2,4-triazinane CAS No. 66175-21-1

1,2,3,4-Tetramethyl-1,2,4-triazinane

Cat. No.: B14473278
CAS No.: 66175-21-1
M. Wt: 143.23 g/mol
InChI Key: MWUFZNHEQJMTOQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethyl-1,2,4-triazinane is a nitrogen-containing heterocyclic compound It belongs to the class of triazinanes, which are characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1,2,3,4-Tetramethyl-1,2,4-triazinane can be achieved through several synthetic routes. One common method involves the nucleophilic addition of a methyl group to a triazine precursor. This reaction typically occurs in the presence of a base at room temperature, followed by nitration under ice-cold conditions . Industrial production methods often utilize microwave-assisted, solid-phase, or metal-based reactions to achieve higher yields and purity .

Chemical Reactions Analysis

1,2,3,4-Tetramethyl-1,2,4-triazinane undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield different products, often involving the addition of hydrogen atoms.

    Substitution: Substitution reactions are common, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include bases, acids, and various catalysts. .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethyl-1,2,4-triazinane involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

1,2,3,4-Tetramethyl-1,2,4-triazinane can be compared with other similar compounds, such as:

Properties

CAS No.

66175-21-1

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

1,2,3,4-tetramethyl-1,2,4-triazinane

InChI

InChI=1S/C7H17N3/c1-7-8(2)5-6-9(3)10(7)4/h7H,5-6H2,1-4H3

InChI Key

MWUFZNHEQJMTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1N(CCN(N1C)C)C

Origin of Product

United States

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